molecular formula C20H22ClNO4 B15337321 Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate

Katalognummer: B15337321
Molekulargewicht: 375.8 g/mol
InChI-Schlüssel: FXLDDZDVEBKELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a tert-butoxy group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoic acid with tert-butyl 2-oxoethyl ether in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Analyse Chemischer Reaktionen

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of more complex molecules In biology, it may be used in the study of enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxy group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-((5-(2-(tert-butoxy)-2-oxoethyl)-2-chlorophenyl)amino)benzoate can be compared with similar compounds such as methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate and methyl tert-butyl ether. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the chlorophenyl group in this compound distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Eigenschaften

Molekularformel

C20H22ClNO4

Molekulargewicht

375.8 g/mol

IUPAC-Name

methyl 2-[2-chloro-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]benzoate

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)26-18(23)12-13-9-10-15(21)17(11-13)22-16-8-6-5-7-14(16)19(24)25-4/h5-11,22H,12H2,1-4H3

InChI-Schlüssel

FXLDDZDVEBKELX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.